2-AH-Cgmp sodium salt

affinity chromatography cGMP interactome proteomics

2-AH-cGMP sodium salt (CAS 205368-58-7), systematically named N²-(6-aminohexyl)guanosine-3′,5′-cyclic monophosphate sodium salt, is a chemically derivatized cyclic guanosine monophosphate (cGMP) analogue belonging to the class of functionalized cyclic nucleotide ligands. The defining structural feature is a six-carbon aminohexyl spacer arm covalently attached to the N² (C-2) exocyclic amino group of the guanine base, leaving the 3′,5′-cyclic phosphate intact while introducing a primary amine terminus for subsequent conjugation chemistry.

Molecular Formula C16H24N6NaO7P
Molecular Weight 466.36 g/mol
Cat. No. B12076413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AH-Cgmp sodium salt
Molecular FormulaC16H24N6NaO7P
Molecular Weight466.36 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NCCCCCCN)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C16H25N6O7P.Na/c17-5-3-1-2-4-6-18-16-20-13-10(14(24)21-16)19-8-22(13)15-11(23)12-9(28-15)7-27-30(25,26)29-12;/h8-9,11-12,15,23H,1-7,17H2,(H,25,26)(H2,18,20,21,24);/q;+1/p-1
InChIKeyFRFQQKXAZIEECY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-AH-cGMP Sodium Salt – What It Is and Why the Right Chemical Identity Matters for Procurement


2-AH-cGMP sodium salt (CAS 205368-58-7), systematically named N²-(6-aminohexyl)guanosine-3′,5′-cyclic monophosphate sodium salt, is a chemically derivatized cyclic guanosine monophosphate (cGMP) analogue belonging to the class of functionalized cyclic nucleotide ligands [1]. The defining structural feature is a six-carbon aminohexyl spacer arm covalently attached to the N² (C-2) exocyclic amino group of the guanine base, leaving the 3′,5′-cyclic phosphate intact while introducing a primary amine terminus for subsequent conjugation chemistry [2]. This design fundamentally distinguishes it from unmodified cGMP (which lacks a functionalization handle) and from alternative cGMP analogues that place the spacer at different ring positions (e.g., C-8 in 8-AET-cGMP or the 2′-ribose hydroxyl in 2′-AHC-cGMP), resulting in markedly different protein‑binding and enrichment profiles when these ligands are deployed in affinity chromatography workflows [3].

Why Generic cGMP Analogues Cannot Replace 2-AH-cGMP Sodium Salt in Immobilization-Based Workflows


Researchers and procurement specialists who attempt to substitute 2-AH-cGMP sodium salt with another cyclic nucleotide analogue—even one that is also ‘immobilizable’—risk obtaining fundamentally different experimental outcomes because the position of the spacer modification determines which cGMP‑binding proteins are captured and in what relative abundance. In the only published head‑to‑head proteomic comparison of seven cGMP‑analogue agaroses, the agarose bearing the 2‑AH‑cGMP ligand uniquely populated both the ‘PKG/PKA‑enriched’ and ‘PDE/EPAC2‑enriched’ target categories, whereas agaroses with spacers at the C‑8 or 2′‑ribose positions showed more restricted, mutually exclusive enrichment patterns [1]. Furthermore, unmodified cGMP sodium salt cannot be directly immobilized to chromatography supports without loss of binding activity, making the 2‑aminohexyl handle not merely a convenience but a functional prerequisite for solid‑phase cGMP affinity applications [2]. Simply put, no other commercially available cGMP analogue simultaneously provides (i) a primary‑amine conjugation handle on the guanine base, (ii) retention of cyclic phosphate integrity, and (iii) the broad‑spectrum cGMP‑interactor enrichment profile that has been empirically documented for 2‑AH‑cGMP [1].

2-AH-cGMP Sodium Salt – Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Unique Dual Enrichment Profile: 2-AH-cGMP Agarose Captures Both PKG/PKA and PDE/EPAC2 Families in a Single Pull‑Down

Among seven cGMP-analogue agaroses tested on mouse cortex lysate, 2-AH-cGMP is the only ligand that appears in both the ‘PKG/PKA‑enriched’ and ‘PDE/EPAC2‑enriched’ target categories. The agarose eluted 207 unique proteins in cAMP competition and 121 in cGMP competition (after background subtraction), identifying known cGMP interactors PKGIβ, PDE1α, PDE1β, PDE1c, PDE2α, PDE10α, all six PKA regulatory/catalytic subunits, and EPAC2 [1]. In contrast, 2′-AHC‑cGMP agarose yielded 143 (cAMP) and 213 (cGMP) unique proteins but strongly favoured PDE/EPAC2 binding, whereas 8-AET‑cGMP agarose (153 cAMP / 151 cGMP) preferentially enriched PKG/PKA subunits. No other single agarose matched the dual-category breadth of 2-AH-cGMP [1].

affinity chromatography cGMP interactome proteomics PKG PDE

C-2 (N²) Modification Position Tolerates Bulky Substituents Better Than C-8, Preserving High-Affinity PDE Binding

A systematic mapping of the non‑catalytic cGMP-binding pocket of frog rod photoreceptor PDE (PDE6) using 46 cGMP analogues revealed that the C‑2/N‑3 and C‑2′ regions tolerate bulky substituents significantly better than the C‑8 or C‑6/N‑1 regions, which are sterically constrained [1]. Substitutions at C‑2 contribute ‘a secondary but significant role in stabilizing cGMP binding to PDE through hydrogen bond interactions,’ whereas large substituents at C‑8 impair high‑affinity binding [1]. This structural tolerance explains why the aminohexyl modification at the N² position—as in 2‑AH‑cGMP—preserves PDE binding, in contrast to 8‑substituted analogues (e.g., 8‑AET‑cGMP) that may exhibit altered or reduced PDE affinity due to steric clash in the C‑8 binding sub‑pocket [1].

structure-activity relationship cGMP binding pocket phosphodiesterase N²-substitution

2-AH-cGMP Is the Preferred Free Ligand for Custom Fluorophore Conjugation Versus Pre‑Conjugated Alternatives

2-AH-cGMP sodium salt is supplied as the free ligand with a terminal primary amine on the aminohexyl spacer, enabling user‑directed conjugation to NHS‑ester, isothiocyanate, or sulfonyl‑chloride fluorophores—whereas pre‑conjugated fluorescent cGMP analogues (e.g., 2′-[DY505-05]-AHC-cGMP, λₑₓ 505 nm / λₑₘ 530 nm) lock the user into a single fluorophore with fixed spectral properties [1]. The free ligand approach allows the investigator to select the optimal fluorophore for their specific instrument configuration (e.g., FRET pair compatibility, multiplexing requirements, or tissue autofluorescence windows), providing experimental flexibility that pre‑labelled cGMP probes do not offer . Commercial purity of >98% by HPLC (crystallized or lyophilized sodium salt, storage at −20 °C) ensures reproducible conjugation stoichiometry [2].

fluorescent cGMP probe conjugation chemistry PDE assay fluorophore labelling

Aqueous Solubility of 2-AH-cGMP Sodium Salt Matches Unmodified cGMP Sodium Salt, Enabling Direct Replacement in Existing Protocols

The sodium salt form of 2-AH-cGMP exhibits an aqueous solubility of approximately 50 mg/mL at room temperature, which is equivalent to the reported solubility of unmodified cGMP sodium salt (50 mg/mL in H₂O) . This comparable solubility profile means that laboratories already using cGMP sodium salt in solution‑based assays can directly substitute 2-AH-cGMP sodium salt without reformulation of stock solutions or buffers. The sodium counter‑ion also confers better long‑term stability under recommended storage at −20 °C compared with the free‑acid form, which has a different molecular weight (444.4 g/mol free acid vs. 466.36 g/mol sodium salt) and may exhibit altered solubility characteristics [1].

aqueous solubility sodium salt formulation buffer compatibility protocol transfer

Known PDE Susceptibility of the Cyclic Phosphate Moiety Necessitates Phosphorothioate Alternative for Long‑Incubation Experiments

2-AH-cGMP retains the native cyclic phosphate linkage and is therefore susceptible to hydrolysis by cellular phosphodiesterases (PDEs)—a property it shares with unmodified cGMP [1]. The manufacturer explicitly notes that ‘the corresponding PDE-resistant phosphorothioate’ (Rp‑2‑AH‑cGMPS) is available upon inquiry for applications requiring extended incubation in PDE‑containing biological matrices [1]. This is a critical differentiator in experimental design: for short‑term affinity pull‑downs (≤ 1–2 h at 4 °C in the presence of phosphatase inhibitors, as in the Rasmussen et al. protocol), the native cyclic phosphate form is appropriate; for long‑term cell‑culture or in vivo experiments where PDE activity may deplete the active ligand, the phosphorothioate analogue Rp‑2‑AH‑cGMPS should be selected instead [2]. This is not a liability of 2-AH-cGMP per se but a class‑level property that must be factored into procurement based on the intended incubation duration and biological matrix [1].

phosphodiesterase resistance cyclic phosphorothioate experimental design PDE hydrolysis

Optimal Application Scenarios for 2-AH-cGMP Sodium Salt Based on Validated Evidence


Broad‑Spectrum cGMP Interactome Discovery by Affinity Chromatography–Mass Spectrometry

2-AH-cGMP agarose is the affinity matrix of choice for unbiased cGMP interactome profiling from complex tissue lysates. In the Rasmussen et al. (2022) mouse cortex study, a single 2‑AH‑cGMP agarose column captured all 13 previously validated cGMP‑binding proteins—including PKGIβ, five PDE isoforms (PDE1α/β/c, PDE2α, PDE10α), all six PKA regulatory and catalytic subunits, and EPAC2—making it the only agarose among seven tested that simultaneously enriched both kinase‑family and PDE‑family targets [1]. Laboratories aiming to discover novel cGMP‑binding proteins or to compare disease vs. healthy tissue cGMP interactomes should select 2‑AH‑cGMP agarose to maximize proteome coverage in a single pull‑down rather than running multiple columns with different ligand chemistries [1].

Custom Fluorescent cGMP Probe Synthesis for PDE Activity Assays

The free primary amine on the aminohexyl spacer of 2-AH-cGMP enables conjugation to any NHS‑ester or isothiocyanate fluorophore, allowing laboratories to synthesise custom fluorescent cGMP probes tailored to their specific detection platform (e.g., λₑₓ/λₑₘ compatible with available laser lines and filter sets) [1]. This is particularly valuable for real‑time PDE activity assays where the fluorophore must be matched to FRET quencher pairs or where multiplexing with other fluorophores is required. The >98% HPLC purity of the starting material ensures consistent labelling stoichiometry and reduces batch‑to‑batch variability in probe performance [2].

cGMP‑Binding Protein Purification and Structural Biology

The 2‑AH‑cGMP ligand, immobilised via its aminohexyl spacer to agarose or other solid supports, provides a gentle, bio‑orthogonal affinity purification method for cGMP‑dependent protein kinases (PKG Iα, Iβ, II), cGMP‑specific PDEs, and EPAC2 without the denaturing conditions often required for immunoaffinity or tagged‑protein approaches [1]. The validated chromatography protocol—equilibration with 10 column volumes of starting buffer, loading at 50–100 μL/min, and specific elution with free cGMP (10 mM)—yields natively folded proteins suitable for downstream crystallography, cryo‑EM, or functional enzymology [3]. The sodium salt form’s 50 mg/mL aqueous solubility allows preparation of concentrated stock solutions without organic solvents that might compromise protein stability .

Stereospecific Binding‑Site Mapping in cGMP Drug‑Target Deconvolution

For pharmaceutical research programmes targeting the cGMP signalling axis (e.g., PDE inhibitors, PKG activators for cardiovascular or retinal degenerative diseases), 2‑AH‑cGMP agarose serves as a critical tool for drug‑target deconvolution. The stereospecific enrichment data from Rasmussen et al. (2022) demonstrate that the C‑2 (N²) modification position directs a distinct protein‑binding signature compared with C‑8 or 2′‑ribose modifications, enabling researchers to distinguish between direct cGMP‑binding targets and indirect interactors by comparing enrichment profiles across multiple cGMP‑analogue agaroses [1]. This differential profiling approach is directly relevant to hit validation and selectivity profiling in cGMP‑focused drug discovery campaigns [1].

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